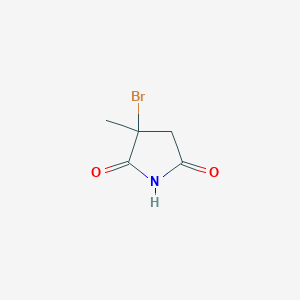

3-Bromo-3-methyl-pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-5(6)2-3(8)7-4(5)9/h2H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZHFIWYQMVPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69636-52-8 | |

| Record name | 3-bromo-3-methylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Bromo 3 Methyl Pyrrolidine 2,5 Dione

Nucleophilic Substitution Reactions at the Brominated C3 Position

Nucleophilic substitution at the C3 position of 3-Bromo-3-methyl-pyrrolidine-2,5-dione involves the replacement of the bromide leaving group by a nucleophile. The specific mechanism of this substitution is heavily dependent on the nature of the substrate, the nucleophile, the solvent, and the reaction conditions.

Mechanistic Studies on SN1 and SN2 Reaction Pathways

The reaction mechanism for nucleophilic substitution can primarily follow two pathways: unimolecular (SN1) or bimolecular (SN2). For this compound, the substitution occurs at a tertiary carbon atom.

The SN1 reaction is a stepwise mechanism that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comwikipedia.org This intermediate is then rapidly attacked by a nucleophile. byjus.com Tertiary alkyl halides, such as the target compound, readily undergo SN1 reactions because they can form relatively stable tertiary carbocations. chemistrysteps.comchemicalnote.com The stability of this carbocation is enhanced by the alkyl groups attached to the carbon. The SN1 reaction rate is dependent only on the concentration of the substrate and is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the departing leaving group. wikipedia.orgbyjus.com

The SN2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is highly sensitive to steric hindrance at the reaction center. wikipedia.org Due to the presence of the methyl group and the constraints of the pyrrolidine (B122466) ring, the C3 carbon in this compound is sterically hindered. This bulkiness impedes the backside attack required for an SN2 reaction, making this pathway highly unfavorable compared to the SN1 pathway. wikipedia.org

| scienceFeature | looks_oneSN1 Pathway | looks_twoSN2 Pathway |

|---|---|---|

| Substrate Structure | Favored (Tertiary halide) chemicalnote.comlibretexts.org | Disfavored (Steric hindrance) wikipedia.org |

| Mechanism | Two-step (Carbocation intermediate) chemicalnote.com | One-step (Concerted) masterorganicchemistry.com |

| Rate Law | rate = k[Substrate] masterorganicchemistry.comchemicalnote.com | rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH) libretexts.org | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents byjus.com | Favored by polar aprotic solvents |

| Likelihood for this Compound | check_circleHigh | cancelVery Low |

Regioselectivity and Stereoselectivity in Nucleophilic Attack on C3-Bromo-pyrrolidine-2,5-diones

Regioselectivity refers to the preference of a reaction to occur at a particular position. In nucleophilic substitution reactions of this compound, the reaction is highly regioselective for the C3 position, as this is the carbon atom bonded to the excellent leaving group, bromide.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Since the SN1 pathway is dominant for this substrate, the stereochemical outcome is dictated by the geometry of the carbocation intermediate. chemistrysteps.com The tertiary carbocation formed at C3 after the bromide departs is sp² hybridized and has a trigonal planar geometry. byjus.comchemistrysteps.com A nucleophile can attack this flat intermediate from either face (top or bottom) with nearly equal probability. masterorganicchemistry.comwikipedia.org If the original molecule is chiral and the reaction occurs at the stereocenter, this non-discriminatory attack leads to the formation of a nearly 50:50 mixture of retention and inversion products. libretexts.org This results in a racemic mixture, meaning the product is optically inactive. chemicalnote.com Complete racemization may not always occur, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. wikipedia.orgchemistrysteps.com

Elimination Reactions Involving the Bromine Moiety

Alongside substitution, this compound can undergo elimination reactions, specifically dehydrobromination, where a hydrogen atom and the bromine atom are removed from adjacent carbons to form a double bond. wikipedia.org These reactions are often in competition with substitution reactions.

Mechanistic Investigations of E1 and E2 Pathways for Unsaturated Pyrrolidine-2,5-diones

Elimination reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 reaction proceeds in two steps, starting with the same rate-determining step as the SN1 reaction: the formation of a carbocation. pharmaguideline.com In a subsequent step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. E1 reactions are favored by tertiary substrates, weak bases, and polar protic solvents, and they often compete with SN1 reactions. libretexts.orglibretexts.org

The E2 reaction is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form the alkene. pharmaguideline.com This pathway requires a specific anti-periplanar geometry between the proton being removed and the leaving group. E2 reactions are favored by high concentrations of strong, non-nucleophilic bases. libretexts.orglibretexts.org For this compound, an E2 reaction is possible, particularly with a strong, sterically hindered base that would favor elimination over substitution. youtube.com

| scienceFeature | looks_oneE1 Pathway | looks_twoE2 Pathway |

|---|---|---|

| Substrate Structure | Favored (Tertiary halide) slideshare.net | Favored (Tertiary halide) slideshare.net |

| Mechanism | Two-step (Carbocation intermediate) pharmaguideline.com | One-step (Concerted) pharmaguideline.com |

| Base Requirement | Weak base is sufficient libretexts.org | Requires strong base libretexts.org |

| Rate Law | rate = k[Substrate] libretexts.org | rate = k[Substrate][Base] libretexts.org |

| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |

| Competition | Competes with SN1 reactions khanacademy.org | Competes with SN2 reactions |

Formation of Olefinic Pyrrolidine-2,5-dione Derivatives through Dehydrobromination

Dehydrobromination of this compound involves the removal of HBr to form an unsaturated (olefinic) pyrrolidine-2,5-dione. wikipedia.orgfiveable.me There are two possible constitutional isomers that can be formed, depending on which adjacent proton is removed.

Path A: Removal of a proton from the C4 position results in the formation of 3-Methyl-3,4-dihydro-1H-pyrrole-2,5-dione .

Path B: Removal of a proton from the methyl group results in the formation of 3-Methylene-pyrrolidine-2,5-dione .

The regiochemical outcome of the elimination is often predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this case, the product from Path A is a tetrasubstituted alkene, while the product from Path B is a disubstituted alkene. According to Zaitsev's rule, 3-Methyl-3,4-dihydro-1H-pyrrole-2,5-dione is expected to be the major product under thermodynamic control. chadsprep.comlibretexts.org However, if a sterically bulky base is used (e.g., potassium tert-butoxide), the less sterically accessible proton might be removed, potentially leading to the formation of the less substituted alkene (Hofmann product). youtube.com

Metal-Catalyzed Cross-Coupling Reactions with this compound as a Substrate

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. organicreactions.org Reactions like the Suzuki-Miyaura coupling, which typically use a palladium catalyst to couple an organohalide with an organoboron compound, are widely employed in synthesis. wikipedia.orglibretexts.org

Theoretically, this compound could serve as the electrophilic partner in such reactions, allowing for the introduction of various aryl, vinyl, or alkyl groups at the C3 position. However, the cross-coupling of tertiary alkyl halides presents significant challenges, primarily due to steric hindrance which can impede the oxidative addition and reductive elimination steps of the catalytic cycle, and the propensity for competing β-hydride elimination. acs.org

Despite these difficulties, recent advances in catalysis have led to the development of systems capable of coupling unactivated tertiary alkyl halides. Specialized ligands and catalysts, involving metals like palladium, nickel, and cobalt, have been reported to facilitate these challenging transformations. acs.orgorganic-chemistry.orgacs.org For example, nickel/diamine catalyst systems have shown success in Suzuki couplings of secondary alkyl halides at room temperature, although tertiary halides remain less reactive. acs.orgorganic-chemistry.org Copper-catalyzed methods have also emerged for coupling tertiary alkyl halides with nucleophiles. nih.gov While direct application to this compound is not extensively documented, these modern catalytic methods provide potential pathways for its functionalization via cross-coupling. mdpi.com

Adaptations of Suzuki, Stille, Heck, and Sonogashira Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgmt.com The application of these methodologies to this compound allows for the introduction of a wide range of substituents at the 3-position of the pyrrolidine-2,5-dione core.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmt.com While direct examples involving this compound are not extensively documented in the provided results, the general principles of Suzuki coupling can be applied. The reaction of this compound with various aryl or vinyl boronic acids or their esters would be expected to yield 3-aryl- or 3-vinyl-3-methyl-pyrrolidine-2,5-diones. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.net For instance, Pd(OAc)₂ has been shown to be effective for the Suzuki-Miyaura coupling of heteroaryl halides with potassium aryltrifluoroborates in aqueous systems. researchgate.net

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.cayoutube.com The reaction of this compound with an organostannane, such as a vinyl-, aryl-, or alkynylstannane, would provide the corresponding 3-substituted pyrrolidine-2,5-dione. wikipedia.org The reactivity of the organostannane follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve its reaction with an alkene to introduce a vinyl group at the 3-position. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The efficiency of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgsoton.ac.uk The reaction of this compound with a terminal alkyne would lead to the synthesis of 3-alkynyl-3-methyl-pyrrolidine-2,5-diones. This reaction is often carried out under mild conditions and tolerates a range of functional groups. researchgate.netresearchgate.net

A comparative overview of these coupling reactions is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Typical Product |

| Suzuki | Organoboron (e.g., boronic acid, boronate ester) | Pd catalyst, Base | 3-Aryl/vinyl-3-methyl-pyrrolidine-2,5-dione |

| Stille | Organotin (Organostannane) | Pd catalyst | 3-Alkenyl/aryl/alkynyl-3-methyl-pyrrolidine-2,5-dione |

| Heck | Alkene | Pd catalyst, Base | 3-Vinyl-3-methyl-pyrrolidine-2,5-dione |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-3-methyl-pyrrolidine-2,5-dione |

Ligand Design for Enhanced Reactivity and Selectivity in Organobromine Couplings

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for achieving high reactivity and selectivity, especially when dealing with less reactive organobromides. nih.govrsc.org Ligands can influence the electronic and steric properties of the palladium catalyst, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. nih.govyoutube.com

For the coupling of organobromides like this compound, ligands that are both electron-rich and sterically bulky are often preferred. nih.gov Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the C-Br bond. Steric bulk can promote the reductive elimination step, leading to faster catalyst turnover. nih.gov

Examples of ligand classes that have been successfully employed in organobromine couplings include:

Trialkylphosphines and Dialkylarylphosphines: These ligands are highly electron-donating and have been shown to be effective for the coupling of aryl bromides. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have demonstrated high activity and stability in a variety of cross-coupling reactions, including those involving organobromides. nih.gov

Buchwald-type Phosphines: These are bulky, electron-rich biaryl phosphine (B1218219) ligands that have proven to be highly effective for a wide range of cross-coupling reactions. rsc.org

Bidentate Phosphine Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can chelate to the palladium center, providing stability and influencing the geometry of the catalytic complex. nih.govyoutube.com

The design of new ligands continues to be an active area of research, with the goal of developing more efficient and selective catalysts for challenging coupling reactions. researchgate.netdocumentsdelivered.comdocumentsdelivered.com

Radical Reactions of this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in a variety of synthetic transformations. This reactivity is analogous to that of the well-known reagent N-bromosuccinimide (NBS). numberanalytics.comwikipedia.org

Studies on Homolytic Cleavage of the Carbon-Bromine Bond

Homolytic cleavage of the C-Br bond in this compound can be initiated by heat or light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgchemeurope.com This process involves the even distribution of the two electrons from the C-Br bond, resulting in the formation of a bromine radical and a 3-methyl-2,5-dioxopyrrolidin-3-yl radical. libretexts.orgyoutube.com

The stability of the resulting carbon-centered radical is a key factor in the facility of this cleavage. The presence of the adjacent carbonyl groups can help to stabilize the radical through resonance.

The general mechanism for radical initiation can be depicted as follows:

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to form radicals.

Propagation: The initiator radical abstracts a bromine atom from this compound to form the 3-methyl-2,5-dioxopyrrolidin-3-yl radical and the corresponding bromide. masterorganicchemistry.com Alternatively, direct homolysis of the C-Br bond can occur. libretexts.org

Synthetic Utility of Radical Intermediates in Pyrrolidine-2,5-dione Functionalization

The 3-methyl-2,5-dioxopyrrolidin-3-yl radical generated from the homolytic cleavage of the C-Br bond is a reactive intermediate that can be trapped by various substrates, leading to the functionalization of the pyrrolidine-2,5-dione ring. nih.gov

Some potential synthetic applications include:

Addition to Alkenes and Alkynes: The radical can add to the double or triple bond of an alkene or alkyne, respectively, to form a new carbon-carbon bond. This can be followed by further reactions to generate more complex molecules.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 3-methyl-pyrrolidine-2,5-dione.

Cyclization Reactions: If the pyrrolidine-2,5-dione scaffold contains an appropriately positioned unsaturated group, intramolecular radical cyclization can occur to form bicyclic or spirocyclic systems. mdpi.com

Intermolecular Radical Reactions: The radical can react with other molecules in an intermolecular fashion to form new bonds. For example, it could potentially participate in Minisci-type reactions to functionalize heteroaromatic compounds. nih.gov

The utility of these radical intermediates lies in their ability to form new bonds under conditions that are often complementary to ionic reactions. researchgate.net

Rearrangement Reactions and Fragmentations of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring system, particularly when substituted, can undergo various rearrangement and fragmentation reactions, often driven by the release of ring strain or the formation of more stable products.

Mechanistic Studies on Ring Contraction and Expansion Pathways

While specific studies on the ring contraction and expansion of this compound were not found in the search results, general principles of ring rearrangements in cyclic systems can be considered.

Ring Contraction: Ring contraction reactions often proceed through cationic, anionic, or carbenoid intermediates. researchgate.net A potential pathway for the ring contraction of a derivative of this compound could involve a Favorskii-type rearrangement. harvard.educhemistrysteps.com If the compound is treated with a base, deprotonation could occur at the 4-position, followed by intramolecular nucleophilic attack on the carbon bearing the bromine atom to form a bicyclic cyclopropanone (B1606653) intermediate. Subsequent cleavage of the cyclopropanone ring by a nucleophile could lead to a four-membered ring (azetidine) derivative.

Ring Expansion: Ring expansion reactions are less common for five-membered rings compared to smaller rings. However, under specific conditions, such rearrangements might be possible. For instance, a Tiffeneau-Demjanov-type rearrangement could be envisioned if a primary amine functionality were introduced at the 3-methyl group. Diazotization of this amine could lead to a carbocation, which could then induce a ring expansion to a six-membered piperidine-2,6-dione derivative.

It is important to note that these are hypothetical pathways based on known rearrangement reactions of other cyclic systems. Detailed experimental and computational studies would be required to determine the actual rearrangement and fragmentation behavior of this compound. chemistrysteps.comnih.gov

Exploration of Degradation Pathways Under Various Reaction Conditions

The degradation of this compound can proceed through several pathways, primarily influenced by factors such as the presence of water, nucleophiles, light, and heat. These pathways often involve the cleavage of the carbon-bromine bond or the opening of the succinimide (B58015) ring.

Hydrolytic Degradation:

In aqueous environments, this compound is susceptible to hydrolysis. This reaction is analogous to the hydrolysis of N-bromosuccinimide, which generates hypobromous acid. nih.gov The presence of the methyl group on the carbon bearing the bromine atom may influence the rate and mechanism of hydrolysis.

The initial step is likely the attack of water on the electrophilic bromine atom, leading to the formation of a bromohydrin-like intermediate. This can be followed by further reactions, including the opening of the succinimide ring, especially under acidic or basic conditions. The plausible degradation products under hydrolytic conditions are outlined in the table below.

Interactive Data Table: Potential Hydrolytic Degradation Products

| Reactant | Condition | Potential Degradation Product(s) | Plausible Mechanism |

| This compound | Neutral Water | 3-Hydroxy-3-methyl-pyrrolidine-2,5-dione, Hypobromous acid | Nucleophilic attack of water on the bromine atom. |

| This compound | Acidic Water | 3-Hydroxy-3-methyl-pyrrolidine-2,5-dione, 2-Methyl-2,3-dicarboxy-propanoic acid | Acid-catalyzed hydrolysis of the imide ring following initial hydrolysis of the C-Br bond. |

| This compound | Basic Water | Salt of 2-Methyl-2,3-dicarboxy-propanoic acid, Bromide ions | Base-catalyzed hydrolysis of the imide ring and C-Br bond. |

Nucleophilic Substitution:

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Various nucleophiles can displace the bromide ion. The reaction of N-halosuccinimides with nucleophiles is a well-established method for the synthesis of various functionalized compounds. mdpi.commdpi.com The specific products formed will depend on the nature of the attacking nucleophile.

Interactive Data Table: Potential Products from Nucleophilic Substitution

| Reactant | Nucleophile | Potential Product(s) |

| This compound | Alcohols (e.g., Methanol) | 3-Methoxy-3-methyl-pyrrolidine-2,5-dione |

| This compound | Amines (e.g., Ammonia) | 3-Amino-3-methyl-pyrrolidine-2,5-dione |

| This compound | Thiols (e.g., Ethanethiol) | 3-(Ethylthio)-3-methyl-pyrrolidine-2,5-dione |

Thermal and Photochemical Degradation:

Similar to N-bromosuccinimide, this compound is expected to be sensitive to heat and light. researchgate.netchemrxiv.org The N-Br bond in N-halosuccinimides is known to be relatively weak and can undergo homolytic cleavage upon exposure to thermal energy or UV radiation, generating a bromine radical and a succinimidyl radical. beilstein-journals.org This initiating step can trigger a cascade of radical reactions, leading to a variety of degradation products.

Thermal gravimetric analysis of N-halosuccinimides has shown that they can decompose at elevated temperatures. mdpi.com While specific data for this compound is not available, it is reasonable to assume a similar susceptibility to thermal degradation. The presence of the methyl group might slightly alter the stability compared to NBS.

Under radical conditions, potential degradation pathways include hydrogen abstraction, elimination of HBr, and polymerization. The specific products would be highly dependent on the reaction medium and the presence of other radical scavengers or initiators.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3-Bromo-3-methyl-pyrrolidine-2,5-dione and its derivatives, 1D (¹H, ¹³C) and 2D NMR experiments provide definitive evidence of the atomic connectivity and stereochemical arrangement.

The structure of this compound features a chiral quaternary center at the C3 position. This chirality renders the two protons on the C4 carbon diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum. The protons of the methylene (B1212753) (CH₂) group at C4 would appear as two separate signals, likely as a pair of doublets (an AX system) if coupled only to each other, or as more complex multiplets if other couplings are involved. The observation of this diastereotopism is a key piece of NMR evidence confirming the presence and substitution pattern of the C3 chiral center.

The ¹³C NMR spectrum would show five distinct signals, corresponding to the quaternary C3 carbon, the methyl carbon, the methylene C4 carbon, and the two carbonyl carbons (C2 and C5). The chemical shifts provide information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C3-CH₃ | ¹H NMR | ~1.9 | Singlet (s) |

| C4-Ha | ¹H NMR | ~3.0 - 3.5 | Doublet of Doublets (dd) |

| C4-Hb | |||

| N-H | ¹H NMR | ~8.0 - 9.0 | Broad Singlet (br s) |

| C3-CH₃ | ¹³C NMR | ~25 | - |

| C4H₂ | ¹³C NMR | ~40 | - |

| C3-Br | ¹³C NMR | ~50 | - |

| C2=O, C5=O | ¹³C NMR | ~175 - 178 | - |

Note: Predicted values are based on data from analogous pyrrolidine-2,5-dione structures.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure. jst-ud.vnresearchgate.netjst-ud.vn

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the two diastereotopic protons on C4, confirming they are on adjacent carbons or geminally coupled.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC would show a correlation between the C4 protons and the C4 carbon, and between the methyl protons and the methyl carbon. This technique is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). HMBC is particularly powerful for mapping out the carbon skeleton and placing quaternary carbons and heteroatoms. For this molecule, key HMBC correlations would include:

The methyl protons showing correlations to the C3, C2, and C4 carbons.

The C4 protons showing correlations to C3, C5, and the C2 carbonyl carbon.

These correlations would definitively confirm the placement of the methyl and bromo substituents at the C3 position and complete the structural assignment of the pyrrolidine-2,5-dione ring. jst-ud.vnyoutube.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

As a chiral compound, this compound exists as a pair of enantiomers (R and S). Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a specific enantiomer. researchgate.netnih.gov The presence of the bromine atom is highly advantageous for this analysis. Bromine is a relatively heavy atom that produces a significant anomalous scattering effect with common X-ray sources (like Copper Kα). thieme-connect.de By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal can be determined, allowing for an unambiguous assignment of the R or S configuration at the C3 stereocenter. thieme-connect.deresearchgate.net

Furthermore, X-ray analysis reveals the precise conformation of the five-membered ring. The pyrrolidine-2,5-dione ring is not perfectly planar and typically adopts an envelope or twist conformation to minimize steric strain. mkuniversity.ac.in The analysis would provide exact torsional angles, defining the ring pucker and the spatial orientation of the bromo, methyl, and carbonyl substituents.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For a bromo-substituted compound like this, halogen bonding is a key interaction to investigate. rsc.org

Halogen Bonding: Studies on the closely related N-bromosuccinimide (NBS) show that the bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom, such as a carbonyl oxygen, on a neighboring molecule. researchgate.netresearchgate.net This N-Br···O=C interaction is a directional force that plays a significant role in crystal engineering. rsc.orgresearchgate.net The Br···O distance in such bonds is typically shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant attractive force. researchgate.netnsf.gov

Other potential interactions that would stabilize the crystal packing include weak C-H···O hydrogen bonds, where a hydrogen atom on the ring or methyl group interacts with a carbonyl oxygen of an adjacent molecule. rsc.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Halogen Bond | N-Br | O=C | ~2.7 - 2.9 | Directional control of crystal packing. researchgate.net |

| Hydrogen Bond | N-H | O=C | ~1.9 - 2.2 (H···O) | Strong dimerization motif. nih.gov |

| Hydrogen Bond | C-H | O=C | ~2.2 - 2.6 (H···O) | Stabilization of the 3D network. rsc.org |

Note: Distances are based on data from analogous crystal structures.

Advanced Mass Spectrometry Techniques in Mechanistic and Compositional Studies.nih.govnih.gov

Advanced mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula (e.g., C₅H₆BrNO₂), confirming that the synthesized compound has the correct composition. jst-ud.vn

When subjected to harder ionization methods like Electron Ionization (EI) or fragmentation analysis (MS/MS), the molecule breaks apart in a predictable manner. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation pathways would likely include:

Loss of a bromine radical: leading to a peak at [M-Br]⁺.

Loss of a methyl radical: leading to a peak at [M-CH₃]⁺.

Cleavage of the succinimide (B58015) ring: producing characteristic ions related to the ring structure. Fragmentation of similar succinimide compounds provides a basis for predicting these pathways. nih.govmassbank.eu

Analyzing these fragments allows chemists to piece together the molecular structure, corroborating the findings from NMR and X-ray crystallography.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Identity | Notes |

|---|---|---|

| 191/193 | [M]⁺˙ | Molecular ion peak, showing isotopic pattern for one bromine atom (~1:1 ratio). |

| 112 | [M-Br]⁺ | Loss of bromine radical. |

| 176/178 | [M-CH₃]⁺ | Loss of methyl radical, showing bromine isotopic pattern. |

| 99 | [C₄H₅NO₂]⁺ | Fragment corresponding to the succinimide ring after loss of substituents. |

Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the synthesis of a target compound and for monitoring the progress of a chemical reaction. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a unique elemental formula. nih.govnih.gov

For this compound, HRMS would be employed to confirm its successful synthesis. The instrument would detect the exact mass of the molecular ion, which can then be compared to the theoretically calculated mass based on its elemental composition (C₅H₆BrNO₂). This high level of mass accuracy helps to distinguish the product from potential byproducts or starting materials with similar nominal masses. In reaction monitoring, HRMS can selectively track the ion corresponding to the product's exact mass, allowing researchers to observe its formation in real-time and determine when the reaction has reached completion.

Table 1: HRMS Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₅H₆BrNO₂ |

| Calculated Exact Mass (Monoisotopic) | 190.9631 Da |

| Isotopes | Bromine (⁷⁹Br, ⁸¹Br) |

| Expected Ion Signature | [M+H]⁺, [M+Na]⁺, etc. |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to piece together the molecule's structure. nih.govosu.edu

The fragmentation of this compound is expected to follow predictable pathways based on its chemical structure. Key fragmentation events would likely include the loss of the bromine atom, cleavage of the methyl group, and fragmentation of the pyrrolidine-2,5-dione ring itself, such as the loss of carbon monoxide (CO) molecules. Analyzing these specific losses helps to confirm the connectivity of the atoms within the molecule. For instance, a neutral loss corresponding to the mass of a bromine radical would confirm the presence of bromine in the structure.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (for ⁷⁹Br) |

|---|---|---|---|

| 191.97 | Loss of Bromine | Br | 112.04 |

| 191.97 | Loss of Methyl | CH₃ | 176.95 |

| 191.97 | Loss of Carbon Monoxide | CO | 163.96 |

| 112.04 | Loss of Carbon Monoxide | CO | 84.04 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule and for analyzing its conformational structure. nih.govuu.nl IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. s-a-s.org These techniques are complementary and provide a detailed vibrational fingerprint of the molecule, allowing for the identification of specific bonds and structural motifs. uu.nl For this compound, these methods are crucial for confirming the integrity of the pyrrolidine-2,5-dione ring and the presence of the carbon-bromine bond.

Identification of Key Vibrational Modes Related to the Pyrrolidine-2,5-dione Ring and Bromine Moiety

The vibrational spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. The pyrrolidine-2,5-dione (succinimide) ring exhibits strong, characteristic vibrational modes. The two carbonyl (C=O) groups lead to distinct stretching vibrations, typically appearing as strong bands in the IR spectrum. The carbon-nitrogen (C-N) bond within the ring and the carbon-bromine (C-Br) bond also have characteristic stretching frequencies, although the C-Br stretch is typically found in the far-infrared region and can be weak. s-a-s.org

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Asymmetric Stretch | ~1770-1790 | Strong (IR) |

| Carbonyl (C=O) | Symmetric Stretch | ~1700-1720 | Strong (IR) |

| C-N-C (Imide) | Stretch | ~1350-1390 | Medium-Strong (IR) |

| C-Br | Stretch | ~500-650 | Medium-Weak (IR/Raman) |

| C-H (Methyl) | Stretch | ~2850-2960 | Medium (IR/Raman) |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In situ spectroscopy involves monitoring a chemical reaction as it happens, directly within the reaction vessel, without the need for sampling and external analysis. Techniques like FT-IR and Raman spectroscopy are exceptionally well-suited for this purpose. uu.nl

In the synthesis of this compound, in situ IR spectroscopy could be used to track the reaction progress in real-time. By focusing on the characteristic carbonyl stretching region (~1700-1800 cm⁻¹), one could observe the appearance and increase in the intensity of the peaks corresponding to the product's dione (B5365651) structure. Simultaneously, the disappearance of vibrational bands associated with the starting materials would be monitored. This continuous data stream allows for the precise determination of reaction kinetics, the identification of any transient reaction intermediates that may form, and the optimization of reaction conditions such as temperature and catalyst loading.

Theoretical and Computational Studies of 3 Bromo 3 Methyl Pyrrolidine 2,5 Dione

Quantum Chemical Calculations for Molecular Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Bromo-3-methyl-pyrrolidine-2,5-dione. These methods, which are based on the principles of quantum mechanics, can determine the molecule's geometry, energy, and the spatial distribution of its electrons. This information is crucial for predicting the compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic compounds like this compound. DFT calculations can be employed to optimize the molecule's geometry, providing precise predictions of bond lengths and angles.

In a typical DFT study of this compound, the ground state electronic energy is minimized with respect to the positions of the atoms, resulting in a stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron density can be analyzed to identify regions of the molecule that are electron-rich or electron-poor. This is particularly insightful for understanding intermolecular interactions and the molecule's reactivity. The presence of the electronegative bromine and oxygen atoms, along with the polar N-H bond, creates a complex electronic environment that can be mapped using DFT.

Below is a table of hypothetical, yet representative, calculated bond lengths and angles for the optimized geometry of this compound, based on typical values for similar structures.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C-C (ring) | 1.54 |

| C-N | 1.40 |

| C=O | 1.22 |

| C-CH3 | 1.53 |

| N-H | 1.01 |

| **Bond Angles (°) ** | |

| Br-C-C | 110.5 |

| C-N-C | 112.0 |

| O=C-N | 125.0 |

| C-C-C (ring) | 105.0 |

This table presents illustrative data based on computational models of similar chemical structures.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally intensive than DFT but can provide highly accurate predictions of molecular parameters. For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain benchmark-quality data for its geometry and energy.

These high-accuracy calculations are particularly valuable for validating the results of more approximate methods like DFT and for providing a reliable reference for spectroscopic studies. For example, ab initio methods can be used to compute vibrational frequencies with high precision, which can then be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. While computationally demanding, the insights gained from ab initio studies offer a definitive picture of the molecule's intrinsic properties.

Conformational Analysis and Potential Energy Surfaces of the Pyrrolidine-2,5-dione Ring

The five-membered pyrrolidine-2,5-dione ring is not planar and can adopt various puckered conformations. The presence of substituents, such as the bromine atom and the methyl group at the 3-position, influences the preferred conformation and the energy barriers between different puckered forms.

The pyrrolidine (B122466) ring typically adopts envelope or twist conformations to relieve ring strain. For this compound, computational methods can be used to explore the potential energy surface and identify the most stable conformations. This involves systematically varying the dihedral angles of the ring and calculating the corresponding energy.

The substituents at the C3 position can exist in either axial or equatorial-like positions relative to the average plane of the ring. Due to steric hindrance, it is expected that the conformation that minimizes the interaction between the bulky bromine atom and the methyl group with the rest of the ring will be the most stable. The relative energies of these conformers determine their population at a given temperature.

The different conformations of the pyrrolidine-2,5-dione ring are typically in rapid equilibrium at room temperature. The energy barriers for the interconversion between these conformers can be calculated as the transition states on the potential energy surface. These energy barriers provide a measure of the ring's flexibility. A lower energy barrier indicates a more flexible ring system. The presence of the geminal bromo and methyl substituents at C3 is expected to have a significant impact on these barriers compared to the unsubstituted succinimide (B58015) ring.

Below is a hypothetical data table illustrating the relative energies of different conformations and the energy barriers for their interconversion.

| Conformation/Transition State | Relative Energy (kcal/mol) |

| Equatorial-Br, Axial-CH3 | 0.0 (most stable) |

| Axial-Br, Equatorial-CH3 | 1.2 |

| Transition State for Interconversion | 5.8 |

This table presents illustrative data based on computational models of similar chemical structures.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction's outcome.

For instance, reactions involving the cleavage of the C-Br bond or reactions at the carbonyl groups can be investigated. Computational studies can determine the activation energies for different possible pathways, allowing for the prediction of the most likely mechanism. This can include modeling the role of solvents and catalysts in the reaction. Such studies are crucial for designing new synthetic routes and for understanding the chemical behavior of this compound in various environments.

Transition State Identification and Activation Energy Calculations for Synthetic Pathways

Understanding the mechanism of a chemical reaction is fundamental to optimizing its conditions and improving yields. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient, high-energy structures known as transition states. The energy required to reach this state from the reactants is the activation energy, a key determinant of the reaction rate.

While specific transition state calculations for the synthesis of this compound are not extensively documented in the literature, the principles can be inferred from studies on related succinimide derivatives. For instance, the synthesis could involve the bromination of 3-methyl-pyrrolidine-2,5-dione. A computational study of this reaction would likely employ Density Functional Theory (DFT) to model the approach of a brominating agent to the substrate. The calculations would map the potential energy surface to locate the transition state structure for the substitution of a hydrogen atom with a bromine atom at the C3 position. The calculated activation energy would provide a quantitative measure of the reaction's feasibility and could be used to compare different brominating agents or reaction conditions.

Similarly, computational studies on the formation of the succinimide ring itself have been performed for other systems, such as in the deamidation of asparagine residues in peptides. nih.govmdpi.com These studies often identify a tetrahedral intermediate, and the transition states for its formation and subsequent reactions are calculated to determine the rate-determining step. nih.govmdpi.com Such methodologies could be adapted to study the synthesis of the this compound precursor.

Solvation Effects on Reaction Pathways and Reactivity Predictions

The solvent environment can dramatically influence the course and rate of a chemical reaction. Computational models can account for these effects, either by treating the solvent as a continuous medium (implicit solvation) or by including individual solvent molecules (explicit solvation). These models help in predicting how a solvent will stabilize or destabilize reactants, transition states, and products, thereby altering the activation energy.

For this compound, solvation models would be critical in predicting its reactivity in different media. For example, in a polar solvent, charge separation in a transition state might be stabilized, thus lowering the activation energy and accelerating the reaction. A computational study could involve performing DFT calculations with an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the reaction in various solvents. The results would provide a theoretical basis for selecting the optimal solvent to achieve a desired transformation involving this compound. A computational study on a succinimide derivative surfactant demonstrated the use of in vacuo and aqueous medium calculations to understand molecular properties, a technique directly applicable here. up.ac.za

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound by comparing the predicted spectra with experimental measurements.

Computational Prediction of NMR Chemical Shifts and Coupling Constants for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. DFT calculations can provide highly accurate predictions of NMR chemical shifts and coupling constants. For this compound, one would first perform a conformational search to identify the lowest energy geometries of the molecule. Then, for each significant conformer, the NMR shielding tensors would be calculated using a suitable DFT functional and basis set, often in conjunction with a solvent model to mimic experimental conditions.

A study on N-(4-amino-2-butynyl) succinimides demonstrated that theoretical ¹H-NMR chemical shifts calculated using Gaussian software (DFT/RB3LYP/6-31G/GIAO) showed good correlation with experimental data. researchgate.net A similar approach for this compound would involve calculating the Boltzmann-averaged chemical shifts over the different conformers. These predicted values for both ¹H and ¹³C NMR can then be compared with the experimental spectrum to unambiguously assign the signals and confirm the molecular structure. Recent benchmarks suggest that specific functionals, like WP04, can provide very accurate predictions for ¹H NMR shifts when used with an appropriate basis set and solvent model. github.io

| Computational Method for NMR Prediction | Typical Application |

| Density Functional Theory (DFT) | Calculation of nuclear magnetic shielding tensors. |

| Gauge-Including Atomic Orbitals (GIAO) | A common method to ensure gauge-invariance in NMR calculations. |

| Polarizable Continuum Model (PCM) | To account for the effect of a solvent on chemical shifts. |

| Conformational Search | To identify low-energy structures for accurate prediction. |

Simulation of Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations, typically performed using DFT, can simulate these spectra. For this compound, these calculations would yield the frequencies and intensities of the vibrational modes associated with its functional groups, such as the C=O stretches of the dione (B5365651), the C-N and C-C stretches of the pyrrolidine ring, and the C-Br stretch.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. The simulated spectrum can then be directly compared with the experimental IR or Raman spectrum. This comparison aids in the assignment of the observed vibrational bands and serves as a further check on the structural integrity of the synthesized molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations track the movements of atoms in a system, offering a detailed picture of conformational changes and intermolecular interactions.

Simulation of Intermolecular Interactions in Solution or Solid State (e.g., Halogen Bonding)

The bromine atom in this compound has an electrophilic region, known as a σ-hole, which allows it to participate in a highly directional, non-covalent interaction called halogen bonding. mdpi.com This interaction is significant in determining the crystal packing of the molecule in the solid state and its interactions with other molecules in solution.

Analysis of Conformational Flexibility and Tautomerism relevant to Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the potential for isomeric forms. Understanding the conformational flexibility of the pyrrolidine-2,5-dione ring and the possibility of tautomerism is crucial for predicting its behavior in chemical reactions. While direct computational and experimental studies on this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical studies of related succinimide and pyrrolidinedione structures.

The five-membered ring of a succinimide is not perfectly planar. It typically adopts a slight envelope or twisted conformation to alleviate ring strain. The substituents at the C3 position, a bromine atom and a methyl group, significantly influence the preferred conformation and, consequently, the molecule's reactivity. The steric bulk and electronic effects of these substituents dictate the puckering of the ring and the orientation of the substituents.

One of the key aspects of the conformational flexibility of the this compound ring is the relative orientation of the bromine and methyl groups with respect to the rest of the ring. These can exist as different conformers, which can interconvert. The energy barrier for this interconversion is generally low, allowing for a dynamic equilibrium between various conformations in solution. The axial or equatorial positioning of the bromine atom, in particular, can have a profound impact on its reactivity, especially in reactions where the bromine acts as a leaving group or participates in radical abstraction.

Tautomerism in this compound

Tautomerism, the migration of a proton, is a key consideration for pyrrolidine-2,5-diones. The presence of carbonyl groups and an N-H bond allows for several potential tautomeric forms. The primary and most stable form is the diketo form. However, under certain conditions, enol or enolate forms can exist, which can dramatically alter the reactivity of the compound.

The most relevant tautomeric equilibrium for this compound involves the formation of an enol by the migration of the N-H proton or a proton from the C4 position.

Keto-Enol Tautomerism: The presence of α-protons on the C4 carbon allows for the formation of an enol tautomer. This enol form is generally less stable than the keto form but can be a crucial intermediate in reactions requiring nucleophilic character at the C4 position. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the presence of acids or bases.

Amide-Iidic Acid Tautomerism: The migration of the proton from the nitrogen atom to one of the carbonyl oxygens can lead to the formation of an imidic acid tautomer. While generally less favored for simple amides, the electronic environment of the pyrrolidine-2,5-dione ring can influence this equilibrium.

Computational studies on related pyrrolidine-2,3-diones have shown that the enamine form, stabilized by intramolecular hydrogen bonding, can be significant. nih.gov In the case of this compound, the formation of an enol at the C4-C5 bond could be a potential pathway for certain reactions.

The reactivity of this compound is a direct consequence of its structure. The bromine atom at the C3 position makes it a potential source of electrophilic bromine or a bromine radical, similar to the well-known reagent N-bromosuccinimide (NBS). youtube.comorganic-chemistry.orgwikipedia.org The conformational orientation of the C-Br bond will influence its accessibility for radical abstraction or nucleophilic attack.

The presence of the methyl group at the same position introduces steric hindrance, which can modulate the reactivity at the C3 center. Furthermore, the electronic interplay between the electron-withdrawing bromine atom and the electron-donating methyl group can affect the stability of potential intermediates, such as radicals or carbocations, at the C3 position.

The tautomeric forms, although likely present in low concentrations, can offer alternative reaction pathways. For instance, the enol form can react as a nucleophile, while the diketo form is susceptible to nucleophilic attack at the carbonyl carbons. The specific reaction conditions will ultimately determine which conformational and tautomeric forms are populated and which reaction pathways are favored.

Below are tables summarizing key structural parameters and potential tautomeric forms of this compound based on theoretical considerations and data from analogous compounds.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value Range | Influence on Reactivity |

| C3-Br Bond Length (Å) | 1.95 - 2.05 | Affects the ease of bromine radical abstraction or heterolytic cleavage. |

| C3-CH3 Bond Length (Å) | 1.50 - 1.55 | Influences steric hindrance around the reactive C3 center. |

| Ring Puckering Angle (°) | 10 - 25 | Determines the axial/equatorial orientation of substituents, impacting their accessibility. |

| Dihedral Angle (Br-C3-C4-H) | Varies with conformation | Critical for stereochemical outcomes in elimination or substitution reactions. |

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Structure | Relevance to Reactivity |

| Diketo Form | The standard and most stable form. | Acts as an electrophile at the carbonyl carbons and a source of bromine. |

| Enol Form (at C4) | Involves a C=C double bond between C4 and C5 and an OH group at C5. | Can act as a nucleophile at the C4 position. |

| Imidic Acid Form | Involves a C=N double bond and an OH group on a former carbonyl carbon. | Less common, but could participate in specific acid-catalyzed reactions. |

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Advanced Materials in Academic Research (non-clinical)

Based on a review of published academic research, there are no specific examples of 3-Bromo-3-methyl-pyrrolidine-2,5-dione being used as a monomer or precursor for the synthesis of advanced materials like polymers or functional organic frameworks. While the bifunctional nature of the molecule (a reactive bromide and a dione (B5365651) ring) could theoretically allow for its inclusion in polymerization schemes, such applications have not been reported in the peer-reviewed literature.

Integration into Polymer Backbones for Functional Materials Research

The incorporation of pyrrolidone-based monomers into polymer chains is a known strategy for creating functional materials with specific properties like high thermal stability and aqueous solubility. researchgate.netnih.gov For instance, poly(3-methylene-2-pyrrolidone) has been synthesized via several radical polymerization methods, resulting in a water-soluble and biocompatible polymer. researchgate.netnih.gov This demonstrates the capability of the pyrrolidone ring to be part of a polymer backbone.

For this compound, the dione structure itself presents possibilities for ring-opening polymerization (ROP). More significantly, the bromo substituent offers a reactive handle for chemical modification. This site could be used for atom transfer radical polymerization (ATRP) initiation or for post-polymerization functionalization, allowing the attachment of the pyrrolidine-2,5-dione unit as a pendant group. Such polymers could exhibit unique thermal properties or serve as reactive polymer intermediates. Research on end-functionalized polymeric systems derived from pyrrolidine (B122466) has shown their potential in applications like gene therapy, highlighting the value of this scaffold in macromolecular design. nih.gov

Table 1: Polymerization Methods for Pyrrolidone-Based Monomers

| Monomer | Polymerization Method | Key Feature of Resulting Polymer | Reference |

|---|---|---|---|

| 3-Methylene-2-pyrrolidone (3M2P) | Conventional Free Radical Polymerization | High thermal stability and aqueous solubility | researchgate.netnih.gov |

| 3-Methylene-2-pyrrolidone (3M2P) | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Controlled molecular weight and architecture | researchgate.netnih.gov |

| 3-Methylene-2-pyrrolidone (3M2P) | Single-Electron-Transfer Living Radical Polymerization (SET-LRP) | Controlled polymerization for biocompatible materials | researchgate.netnih.gov |

| N-ethyl pyrrolidine methacrylamide (B166291) (EPA) | Radical Polymerization | Functional oligomers for gene vector applications | nih.gov |

Development of Organic Semiconductors or Photoactive Compounds

The pyrrolidine-2,5-dione core is a fundamental component of a highly successful class of organic semiconductors known as diketopyrrolopyrrole (DPP) pigments and dyes. rloginconsulting.com DPP-based materials are constructed around an electron-deficient core that features two fused pyrrolidone rings, which promotes strong intermolecular π-π stacking and high charge carrier mobility. rloginconsulting.com This structural planarity is a desirable feature for organic semiconductors. rloginconsulting.com

While this compound is not itself a conjugated system, its core structure is a precursor to the photoactive DPP unit. Synthetic strategies could potentially utilize this compound to build novel DPP derivatives or other photoactive materials. The electron-withdrawing nature of the dione functionality is key to the electronic properties of DPPs. rloginconsulting.com Furthermore, the synthesis of various 1H-pyrrole-2,5-dione derivatives has been explored for other applications, such as cholesterol absorption inhibitors, demonstrating the chemical tractability and versatility of this scaffold in creating functionally diverse molecules. nih.gov

Table 2: Structural Comparison of Pyrrolidine-2,5-dione and a DPP Core

| Compound | Core Structure | Key Feature for Electronic Applications |

|---|---|---|

| Pyrrolidine-2,5-dione | Single five-membered dione ring | Electron-deficient building block |

| Diketopyrrolopyrrole (DPP) Core | Fused bicyclic pyrrolidone system | Highly planar, strong electron acceptor, promotes π-π stacking |

Chiral Synthesis Applications of this compound Analogs

Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts in asymmetric synthesis. mdpi.comnih.gov Their rigid five-membered ring structure provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a wide range of chemical reactions. mdpi.com

Asymmetric Synthesis Methodologies Using Chiral Derivatives or Auxiliaries

The field of asymmetric organocatalysis heavily relies on chiral pyrrolidine scaffolds, many of which are derived from readily available natural sources like the amino acid L-proline. mdpi.com These catalysts are often bifunctional, designed to activate both the nucleophile and the electrophile in a reaction through mechanisms like enamine formation and hydrogen bonding. mdpi.com

Methodologies for creating these chiral auxiliaries and catalysts are well-established. For example, C2-symmetrical 2,5-disubstituted pyrrolidines, which are highly effective chiral auxiliaries, can be synthesized stereoselectively from precursors like D- or L-alanine or pyroglutamic acid. nih.gov More advanced strategies involve the direct C-H functionalization of N-protected pyrrolidines to install the desired chiral substituents. nih.gov The synthesis of pyrrolidine-based organocatalysts derived from tartaric or glyceric acids has also been explored, demonstrating that the introduction of additional stereocenters can create new and effective catalysts. mdpi.com These methodologies provide a clear roadmap for how a chiral version of this compound could be synthesized and employed as a chiral building block or auxiliary.

Enantioselective Transformations Guided by the Pyrrolidine-2,5-dione Scaffold

The true utility of chiral pyrrolidine analogs is showcased in their application in a multitude of enantioselective transformations. The pyrrolidine scaffold is central to catalysts that promote reactions with high yields and excellent stereocontrol. mdpi.com

A prominent example is the Michael addition, where chiral pyrrolidine-based catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds. Takemoto's catalyst, a bifunctional thiourea (B124793) organocatalyst bearing a pyrrolidine moiety, has been successfully used in the enantioselective Michael reaction of aminomaleimides with nitroolefins, yielding products with up to 94% enantiomeric excess (ee). nih.gov Similarly, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been employed in [4+2] cycloaddition reactions, leading to the efficient and enantiodivergent total synthesis of natural products. acs.org

These transformations benefit from the rigid conformation of the pyrrolidine ring, which acts as a stereocontrolling element, guiding the approach of the reactants to favor the formation of one enantiomer over the other. mdpi.com The success of these diverse systems underscores the potential of chiral analogs of this compound to serve as valuable tools in modern asymmetric synthesis.

Table 3: Examples of Enantioselective Reactions Catalyzed by Chiral Pyrrolidine Derivatives

| Reaction Type | Catalyst Type | Substrates | Result (Yield, ee) | Reference |

|---|---|---|---|---|

| Michael Addition | Takemoto's Catalyst (Thiourea-pyrrolidine) | α-Aminomaleimides and β-Nitroolefins | 76–86% yield, 81–94% ee | nih.gov |

| [4+2] Cycloaddition | Chiral cis-2,5-disubstituted pyrrolidine | 2,4-Dienals | Up to 80% yield, 94% ee | acs.org |

| Aldol Reaction | Phthalimido-prolinamide | Aromatic aldehydes and ketones | Good yield and enantioselectivity | mdpi.com |

| Aza-Friedel–Crafts Reaction | BINOL-derived chiral phosphoric acid (used with indole-ketimine hybrids) | Benzothiophene-2,3-dione-derived ketimines and indoles | Up to 99% yield, 99% ee | acs.org |

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-3-methyl-pyrrolidine-2,5-dione, and what key reaction conditions should be optimized?

- Methodological Answer : A typical synthesis involves bromination of 3-methyl-pyrrolidine-2,5-dione using brominating agents like -bromosuccinimide (NBS) under radical initiation. Key conditions include:

- Solvent choice (e.g., for radical stability).

- Temperature control (40–60°C) to minimize side reactions like over-bromination.

- Use of a radical initiator (e.g., AIBN) to ensure regioselectivity.

Post-reaction purification via recrystallization or column chromatography is critical to isolate the product. Similar protocols for brominated pyrrolidine-diones emphasize avoiding light and oxygen to prevent degradation .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

- Methodological Answer : Purity verification requires a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% by area normalization) and detect impurities.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., -NMR for methyl and bromine positions).

- Gas Chromatography (GC) : Monitor volatile byproducts if applicable.

Commercial catalogs often use HPLC (HLC) or GC for purity certification, with thresholds >95.0% for research-grade material .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the dione ring activates the bromine atom for nucleophilic substitution. Steric hindrance from the 3-methyl group directs reactivity toward less hindered positions. For example:

- In reactions, the methyl group may slow kinetics due to steric effects, favoring pathways in polar solvents.

- Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies.

Experimental validation involves kinetic studies under varying solvent polarities and nucleophile strengths .

Q. How do structural modifications of the pyrrolidine-dione core impact biological activity, and what experimental approaches validate these effects?

- Methodological Answer : Modifications (e.g., substituting bromine with fluorophores or altering methyl groups) can enhance target binding or pharmacokinetics. Key steps include:

Synthetic Derivatization : Introduce substituents via cross-coupling or functional group interconversion.

In Vitro Assays : Test against biological targets (e.g., bacterial ribosomes for antibiotic activity).

Molecular Docking : Compare binding affinities of derivatives to identify pharmacophore elements.

For example, pyrrolidine-dione derivatives with aryl groups exhibit improved inhibition of Mycobacterium tuberculosis by enhancing hydrophobic interactions with ribosomal proteins .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use consistent cell lines, incubation times, and controls.

- Replicate Synthesis : Ensure identical synthetic and purification protocols across studies.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

For instance, conflicting results in anti-inflammatory activity may stem from differences in compound solubility or metabolite interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.